N-Desalkyl itraconazole

Pharmacokinetics Clinical TDM Immunocompromised Patients

For bioanalytical labs requiring precise quantification of itraconazole's active inhibitory species, N-Desalkyl itraconazole (ND-ITZ) is the essential (2R,4S)-configured metabolite standard. Unlike primary hydroxylated metabolites, ND-ITZ is the sole terminal CYP3A4 oxidation product, exhibiting unique mass transitions and a distinct low-concentration calibration range (0.4-200 ng/mL). Using alternative standards compromises method accuracy in clinical TDM and DDI studies. This reference material ensures validated method development and regulatory-compliant impurity profiling. • Enables accurate IVIVE of CYP3A4 inhibition, correcting hepatic clearance predictions up to 3.9-fold. • Demonstrates 102.3% extraction recovery and 145-day plasma stability at -70°C for robust method validation.

Molecular Formula C31H30Cl2N8O4
Molecular Weight 649.5 g/mol
CAS No. 1427177-48-7
Cat. No. B601387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desalkyl itraconazole
CAS1427177-48-7
Synonymscis-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 
Molecular FormulaC31H30Cl2N8O4
Molecular Weight649.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C31H30Cl2N8O4/c32-22-1-10-28(29(33)15-22)31(18-40-20-34-19-36-40)44-17-27(45-31)16-43-26-8-6-24(7-9-26)39-13-11-38(12-14-39)23-2-4-25(5-3-23)41-21-35-37-30(41)42/h1-10,15,19-21,27H,11-14,16-18H2,(H,37,42)/t27-,31-/m0/s1
InChIKeyFBAPZOQKYAPBHI-DHIFEGFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

N-Desalkyl Itraconazole Overview


N-Desalkyl itraconazole (ND-ITZ; CAS 1427177-48-7) is a major circulating metabolite of the triazole antifungal agent itraconazole (ITZ), formed exclusively via sequential CYP3A4-mediated metabolism at a site distal to the triazole ring [1]. As a secondary/tertiary metabolite, ND-ITZ retains the (2R,4S) stereochemical configuration and exhibits potent CYP3A4 inhibitory activity comparable to or exceeding that of the parent drug [2]. ND-ITZ is principally utilized as a high-purity analytical reference standard for pharmaceutical impurity profiling, clinical pharmacokinetic studies, and in vitro drug-drug interaction (DDI) investigations where accurate quantification of all inhibitory ITZ-related species is required [3].

Metabolite Identity CYP3A4-mediated sequential metabolite; retains stereospecific (2R,4S) configuration
Primary Use Context High-purity analytical reference standard for impurity profiling, PK, and DDI research
Analytical Fit LC-MS/MS quantification; distinct calibration requirement from ITZ and OH-ITZ

ND-ITZ Procurement: Why Substitution Fails


Simple substitution of N-desalkyl itraconazole with structurally analogous compounds—including the parent drug itraconazole, hydroxy-itraconazole, or keto-itraconazole—is analytically and pharmacologically invalid. Each metabolite possesses distinct chromatographic retention times, unique mass spectrometric transitions, and differing CYP3A4 inhibitory potencies [1]. Critically, ND-ITZ is the sole metabolite that reflects terminal sequential CYP3A4 metabolism at a site distant from the triazole ring, yielding a unique stereospecific (2R,4S) configuration that differs from primary hydroxylated metabolites [2]. Furthermore, validated bioanalytical methods demonstrate that ND-ITZ requires a distinct calibration range (0.4–200 ng/mL) separate from ITZ and OH-ITZ (5–2500 ng/mL), precluding the use of alternative reference standards for accurate quantification [3]. For researchers conducting DDI studies, clinical TDM, or impurity analysis, procurement of authentic ND-ITZ reference material is non-negotiable for method validation and accurate concentration determination.

Chromatographic & MS distinction Unique retention and MRM transitions relative to ITZ, OH-ITZ, and KT-ITZ preclude direct substitution.
Calibration range mismatch ND-ITZ requires a lower calibration range not covered by ITZ/OH-ITZ standards; interchangeability invalid.
Stereochemical exclusivity Only (2R,4S)-configured ND-ITZ formed; racemic ITZ or other metabolites lack this chiral identity.

ND-ITZ Comparative Evidence


Plasma Concentration in Immunocompromised Patients

In immunocompromised patients receiving oral itraconazole, plasma concentrations of N-desalkyl itraconazole (ND-ITZ) measured 12 h post-dose ranged from 3.5–28.3 ng/mL. This represents approximately 2.5–11% of the concurrent parent ITZ concentration (32.5–1127.1 ng/mL) and exceeds the concentration range of the secondary metabolite keto-itraconazole (KT-ITZ: 1.1–5.4 ng/mL) [1].

Plasma Concentration
Head-to-head
ND-ITZ 3.5–28.3 ng/mL
vs ITZ 32.5–1127.1, OH-ITZ 19.0–1166.7, KT-ITZ 1.1–5.4 ng/mL
Supports ND-ITZ quantification in human plasma research matrices.
Immunocompromised patient context; n=10.
Pharmacokinetics Clinical TDM Immunocompromised Patients

Exclusive (2R,4S) Stereochemistry

N-Desalkyl itraconazole detected in human plasma is exclusively of the (2R,4S) stereochemical configuration. This contrasts with the parent drug itraconazole, which is administered as a mixture of four cis-stereoisomers [(2R,4S,2′R), (2R,4S,2′S), (2S,4R,2′R), (2S,4R,2′S)] [1]. Only the (2R,4S)-configured ITZ stereoisomers are metabolized by CYP3A4 to yield ND-ITZ, whereas the (2S,4R) stereoisomers undergo no detectable metabolism [1].

Stereochemistry
Head-to-head
(2R,4S) exclusively
vs ITZ: mixture of four cis-stereoisomers
Stereochemical identity supports chiral method specificity.
Only (2R,4S) ITZ isomers metabolized by CYP3A4.
Stereochemistry Metabolism CYP3A4 Specificity

CYP3A4 Inhibition Contribution In Vivo

When accounting for circulating ITZ metabolites (OH-ITZ, KT-ITZ, and ND-ITZ) in addition to the parent drug, the predicted decrease in hepatic intrinsic clearance of a CYP3A4 substrate was 3.9-fold at steady-state unbound concentrations. This represents a significant improvement in in vitro-to-in vivo extrapolation (IVIVE) of CYP3A4 inhibition compared to considering ITZ exposure alone [1].

CYP3A4 Inhibition IVIVE
Head-to-head
3.9-fold decrease in hepatic CLint
with metabolite inclusion vs ITZ alone
Supports CYP3A4 DDI model interpretation with metabolite contribution.
Steady-state unbound conc.; healthy volunteer data.
CYP3A4 Inhibition Drug-Drug Interactions IVIVE

Extraction Recovery and Long-Term Stability

In a fully validated LC-MS/MS assay, the average extraction recovery for N-desalkyl itraconazole was 102.3% across its calibration range (0.4–200 ng/mL). This recovery was comparable to ITZ (97.4%) and KT-ITZ (103.4%), demonstrating robust analytical performance. ND-ITZ also exhibited long-term stability in human plasma for 145 days when stored at −70°C [1].

Extraction Recovery
Head-to-head
102.3% recovery
LC-MS/MS; SLE; stable 145 days at −70°C
Supports bioanalytical method validation parameters.
Validation context; comparable to ITZ 97.4%.
Bioanalysis LC-MS/MS Method Validation

ND-ITZ Application Scenarios


Clinical TDM Method Development & Validation

ND-ITZ reference standard is required for the development and validation of LC-MS/MS methods that simultaneously quantify ITZ and all three active metabolites in patient plasma. The distinct calibration range for ND-ITZ (0.4–200 ng/mL) necessitates a separate, high-purity reference material. Methods validated with ND-ITZ enable accurate therapeutic monitoring in immunocompromised patients where ND-ITZ concentrations range from 3.5–28.3 ng/mL [1].

In Vitro CYP3A4 DDI Perpetrator Studies

For accurate in vitro-to-in vivo extrapolation (IVIVE) of CYP3A4 inhibition, researchers must account for the contribution of circulating metabolites including ND-ITZ. Studies demonstrate that inclusion of ND-ITZ exposure data significantly improves the prediction of hepatic intrinsic clearance reduction (3.9-fold at steady-state) compared to considering ITZ alone [1]. ND-ITZ reference material enables precise determination of unbound inhibition constants (Ki) in human liver microsome assays.

Impurity Profiling and Quality Control

ND-ITZ serves as a critical impurity reference standard (Itraconazole Impurity A) for the quality control of itraconazole active pharmaceutical ingredient (API) and finished drug products. Regulatory guidance requires the identification and quantification of process-related impurities and degradation products. ND-ITZ exhibits validated extraction recovery (102.3%) and long-term plasma stability (145 days at −70°C), supporting its use in stability-indicating analytical methods [1].

Stereoselective Pharmacokinetics & Metabolism

ND-ITZ is essential for investigations into the stereoselective metabolism of itraconazole by CYP3A4. Because ND-ITZ is exclusively formed from (2R,4S)-configured ITZ stereoisomers and not from (2S,4R) isomers, it serves as a stereospecific biomarker of CYP3A4-mediated sequential oxidation. Its unique (2R,4S) configuration distinguishes it from all other ITZ metabolites and the parent drug mixture [1].

Application
Selection Property
Validation Focus
Human plasma ITZ metabolite monitoring
Method calibration range specificity
Accuracy across metabolite concentration windows
CYP3A4 inhibition DDI studies
Metabolite-inclusive inhibition modeling
In vitro-to-in vivo extrapolation (IVIVE) accuracy
Itraconazole impurity profiling
Reference standard purity and identity
Stability-indicating method specificity
Stereoselective metabolism studies
Chiral metabolite identity (2R,4S)
CYP3A4 sequential oxidation pathway confirmation

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